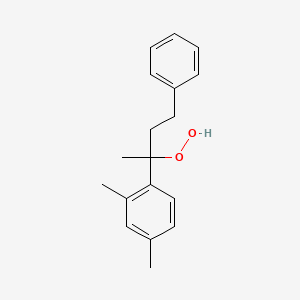
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butane backbone, which is further substituted with 2,4-dimethylphenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol typically involves the reaction of 2,4-dimethylphenyl magnesium bromide with 4-phenylbutan-2-one, followed by the introduction of a peroxol group through oxidation. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the stability of the peroxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction is typically carried out in a controlled environment to prevent decomposition and ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxol bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include interactions with unsaturated compounds and the initiation of radical chain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.
Cumene hydroperoxide: Used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: Commonly used in industrial applications for its stability and radical-generating capabilities.
Uniqueness
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its combination of aromatic and aliphatic groups provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
85981-82-4 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-(2-hydroperoxy-4-phenylbutan-2-yl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-14-9-10-17(15(2)13-14)18(3,20-19)12-11-16-7-5-4-6-8-16/h4-10,13,19H,11-12H2,1-3H3 |
Clave InChI |
JEGPGRUFBFIVEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)(CCC2=CC=CC=C2)OO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


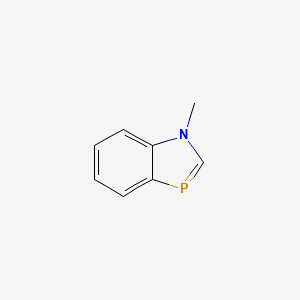
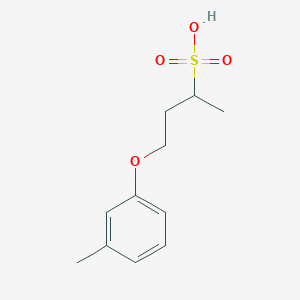
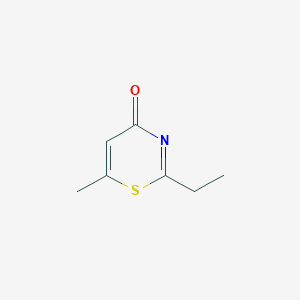
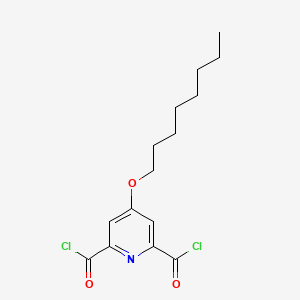
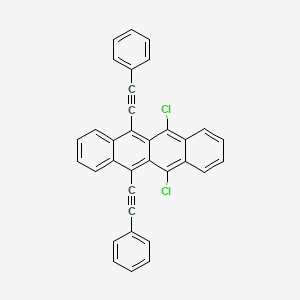
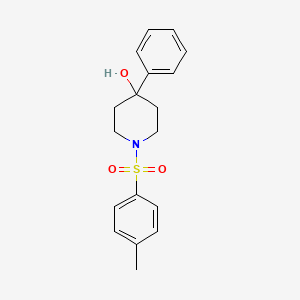
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
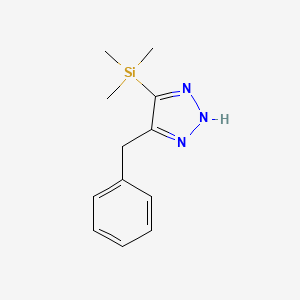

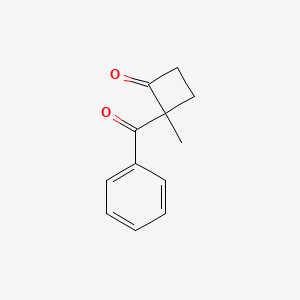
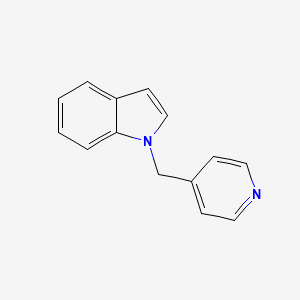
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
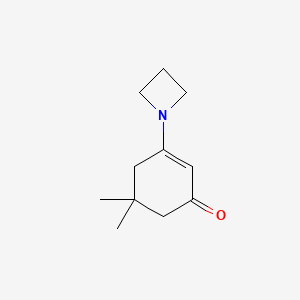
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
